Product packaging for 4-(2-Methoxyethoxy)-2-methylaniline(Cat. No.:CAS No. 946699-35-0)

4-(2-Methoxyethoxy)-2-methylaniline

Cat. No.: B3171861
CAS No.: 946699-35-0
M. Wt: 181.23 g/mol
InChI Key: JNBJSXHVRKXAGX-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-2-methylaniline is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B3171861 4-(2-Methoxyethoxy)-2-methylaniline CAS No. 946699-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyethoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-7-9(3-4-10(8)11)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBJSXHVRKXAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Cyclopropanation of an Alkene Derivative:alternatively, the Cyclopropane Ring Can Be Constructed on a Side Chain Attached to the Aromatic Ring. This Typically Involves First Converting the Aniline into an Alkene Derivative. for Example, the Aniline Could Be Transformed into a Vinylaniline. This Alkene Can then Undergo Cyclopropanation. a Widely Used Method is Thesimmons Smith Reaction, Which Employs a Carbenoid, Typically Iodomethylzinc Iodide Formed from Diiodomethane and a Zinc Copper Couple , to React with the Double Bond in a Stereospecific Manner.masterorganicchemistry.comorganicchemistrytutor.comwikipedia.orgthis Sequence Would Yield a Cyclopropyl Aniline Derivative Where the Methoxyethoxy Moiety is Preserved on the Aromatic Ring.

Table 2: Synthetic Routes to Cyclopropane (B1198618) Derivatives

MethodDescriptionResulting Structure TypeKey Reagents
N-Cyclopropylation Direct coupling of the aniline (B41778) nitrogen with a cyclopropyl (B3062369) source.N-Cyclopropyl AnilineCyclopropylboronic acid, Cu(OAc)₂ rsc.org
Simmons-Smith Reaction Cyclopropanation of an alkene. Requires prior conversion of the aniline to a vinylaniline derivative.Aryl-Substituted CyclopropaneCH₂I₂, Zn-Cu couple organicchemistrytutor.comwikipedia.org
Corey-Chaykovsky Reaction Reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound. Requires conversion of the aniline to a Michael acceptor.Cyclopropyl Ketone/EsterTrimethylsulfoxonium iodide, NaH mdpi.com

These methods allow for the strategic incorporation of the strained cyclopropane ring, creating novel molecular frameworks featuring the methoxyethoxy group for further investigation.

Advanced Reaction Mechanisms and Kinetic Studies Involving 4 2 Methoxyethoxy 2 Methylaniline

Nucleophilic Reactivity of the Primary Amine Functionality

The primary aromatic amine in 4-(2-Methoxyethoxy)-2-methylaniline is a key center for nucleophilic reactions. Its reactivity is a balance between the activating effects of the ring substituents and the steric hindrance imposed by the ortho-methyl group.

The lone pair of electrons on the nitrogen atom makes the primary amine group nucleophilic, enabling it to participate in N-alkylation and N-acylation reactions.

N-Alkylation: This reaction typically proceeds via an SN2 mechanism where the amine attacks an alkyl halide or another suitable electrophile. The reaction can lead to mono- and di-alkylated products. The presence of the ortho-methyl group in this compound sterically hinders the approach of the electrophile, which can slow the reaction rate compared to an unhindered aniline (B41778) like its para-isomer.

N-Acylation: In this pathway, the amine attacks the electrophilic carbonyl carbon of an acyl halide or anhydride. This reaction is generally less sensitive to steric hindrance than N-alkylation and typically results in the formation of a stable amide. This is a common method for protecting the amine group during other synthetic transformations.

A significant advancement in selective N-alkylation is the use of dialkyl carbonates as methylating agents in the presence of zeolite catalysts, such as NaY faujasite. organic-chemistry.org This method is noted for its high selectivity for mono-N-methylation, avoiding the overalkylation that often plagues traditional methods. organic-chemistry.org

Studies on various functionalized anilines using alkyl methyl carbonates over NaY faujasites demonstrate exceptional mono-N-methyl selectivity, often up to 99%. acs.org, nih.gov The reaction is believed to occur within the supercavities of the zeolite, where the geometric constraints and the catalyst's dual acid-base properties facilitate a selective attack of the amine on the methyl group of the carbonate. acs.org, acs.org The reaction is proposed to proceed through the intermediacy of carbamates. nih.gov For primary aromatic amines, this process yields the corresponding mono-N-methyl derivatives with selectivities up to 95% at nearly complete conversions. nih.gov

While specific kinetic data for this compound is not available, data from analogous substituted anilines provide insight into the expected reactivity.

Table 1: Pseudo-First-Order Rate Constants (kobs) for the Mono-N-methylation of Substituted Anilines with Alkyl Carbonates over NaY Faujasite.
Substrate (Aniline Derivative)Reaction Temperature (°C)SolventRate Constant (kobs x 105 s-1)Mono-N-methyl Selectivity (%)Source
Aniline130Xylene10.8>95 nih.gov
p-Toluidine130Xylene7.592 nih.gov
p-Anisidine (B42471)130Xylene5.890 nih.gov
o-Aminophenol90Dimethyl Carbonate (DMC)1.53>99 acs.org

Data is for analogous compounds and serves to illustrate the kinetic principles.

The reactivity of the amine is profoundly affected by both the surrounding solvent and the steric environment of the molecule itself.

Solvent Polarity: In zeolite-catalyzed N-methylations, solvent polarity has a significant, and somewhat inverse, effect on reaction rates. For instance, the reaction of aniline is faster in the less polar solvent xylene (dielectric constant εr = 2.40) than in the more polar diglyme (B29089) (εr = 7.62). acs.org, nih.gov, nih.gov In the highly polar solvent DMF (εr = 38.25), the reaction does not proceed at all. nih.gov This is attributed to the competitive adsorption of the polar solvent molecules onto the active sites of the faujasite catalyst, which inhibits the adsorption of the aniline substrate. nih.gov

Steric Hindrance: The presence of a substituent at the ortho position to the amino group, known as the "ortho effect," generally reduces the basicity and nucleophilicity of anilines. wikipedia.org, quora.com This is due to steric hindrance, which impedes the approach of electrophiles and destabilizes the transition state. rsc.org In this compound, the ortho-methyl group provides considerable steric shielding to the amine. rsc.org, nih.gov Studies on alkyl-substituted anilines in zeolite-catalyzed methylations show that as steric bulk increases, diffusion into the catalyst pores is hindered, causing the reaction rate and selectivity to drop. nih.gov Therefore, the reactivity of this compound is expected to be lower than that of its unhindered isomer, 3-methoxyethoxy-4-methylaniline.

Reactivity and Stability of the Ether Linkage

The 2-methoxyethoxy group is an ether linkage, which is generally stable under many reaction conditions but can be cleaved under specific, typically acidic, protocols.

Cleavage Mechanisms: Aryl ether cleavage typically requires strong reagents. The most common methods involve strong protic acids like HBr or Lewis acids such as BBr₃, BCl₃, or AlCl₃. nih.gov, organic-chemistry.org The mechanism involves the protonation or coordination of the Lewis acid to the ether oxygen, making the adjacent carbon atom more electrophilic. A nucleophile (e.g., Br⁻) then attacks this carbon in an SN2-type displacement, cleaving the C-O bond. For the 2-methoxyethoxy group, cleavage could potentially occur at two sites: the bond between the aromatic ring and the ether oxygen, or the bond within the ethoxy chain. Cleavage at the aryl-oxygen bond would yield 4-amino-3-methylphenol (B1666317).

Formation Mechanisms: The synthesis of this compound would likely involve a nucleophilic substitution reaction, such as the Williamson ether synthesis. This would entail the reaction of the sodium or potassium salt of 4-amino-3-methylphenol with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride) or tosylate. The phenoxide ion acts as the nucleophile, displacing the leaving group on the 2-methoxyethyl electrophile. An alternative is the palladium-catalyzed coupling of 4-bromo-2-methylaniline (B145978) with 2-methoxyethanol.

The structure of this compound, with its flexible ether chain and nucleophilic amine, allows for the possibility of intramolecular cyclization reactions under certain conditions. While no specific rearrangements for this compound are documented, analogous reactions of substituted anilines provide plausible pathways.

For example, N-(2-alkynyl)anilines undergo electrophilic cyclization to form quinolines. nih.gov, researchgate.net If the ether chain of this compound were modified to contain an electrophilic center, intramolecular attack by the aniline nitrogen or the activated aromatic ring could lead to the formation of a new heterocyclic ring system. For instance, acid-catalyzed hydrolysis of an N-cyano sulfoximine (B86345) derived from a substituted aniline can lead to intramolecular cyclocondensation to form thiadiazine 1-oxides. acs.org Such strategies could potentially be applied to derivatives of this compound to synthesize novel benzoxazine (B1645224) or other heterocyclic structures. researchgate.net

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The rate and regioselectivity of these reactions are profoundly influenced by the electronic and steric properties of the substituents already present on the ring. byjus.comwikipedia.org

The benzene (B151609) ring of this compound is decorated with three substituents, each exerting its own directing influence. These groups are all classified as activating, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene by donating electron density to the ring. wikipedia.org They are also all ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. byjus.com

Amino Group (-NH₂): The amino group is one of the most powerful activating groups. libretexts.org Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance (+M effect). This significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack. byjus.com

Methoxyethoxy Group (-OCH₂CH₂OCH₃): This ether-containing group is also a strong activating group, functioning similarly to a simple alkoxy group like methoxy (B1213986) (-OCH₃). organicchemistrytutor.comlibretexts.org The oxygen atom directly attached to the ring donates electron density via resonance (+M effect), strongly activating the ortho and para positions. While its electronic effect is comparable to a methoxy group, its larger size imparts a significant steric hindrance, which can disfavor substitution at the adjacent ortho position. libretexts.org

Methyl Group (-CH₃): The methyl group is a weakly activating group. libretexts.org It donates electron density primarily through an inductive effect (+I effect), which involves pushing electron density through the sigma bond framework. This effect is less potent than resonance but still enriches the ring and directs incoming electrophiles to the ortho and para positions. youtube.com

The combined influence of these substituents makes the aromatic ring of this compound highly nucleophilic and prone to rapid electrophilic substitution. The hierarchy of activating strength is generally: -NH₂ > -OR > -Alkyl. libretexts.org

Table 1: Summary of Substituent Directing Effects

Substituent Electronic Effect Activating/Deactivating Directing Effect
Amino (-NH₂) +M >> -I Strongly Activating ortho, para
Methoxyethoxy (-OR) +M > -I Strongly Activating ortho, para

This table provides an interactive summary of the electronic effects and directing properties of the functional groups on the this compound ring.

With multiple activating groups present, predicting the precise location of substitution requires considering the synergistic and antagonistic effects of all three groups. The positions open for substitution are C3, C5, and C6 (C2 is occupied by the methyl group, C4 by the methoxyethoxy group, and C1 by the amino group).

Synergistic Effects: The amino group at C1 and the methoxyethoxy group at C4 both strongly direct incoming electrophiles to the C5 position (ortho to the amino group and ortho to the methoxyethoxy group). The methyl group at C2 also directs to C5 (meta to itself, but its influence is weaker). This powerful reinforcement makes the C5 position the most electronically activated and the most likely site for substitution.

Steric Hindrance: Substitution at the C3 position is sterically hindered by the adjacent methyl group at C2 and the bulky methoxyethoxy group at C4. Substitution at the C6 position is ortho to the powerful amino group but is adjacent to it, which can present some steric challenge depending on the size of the electrophile.

Under standard electrophilic substitution conditions (e.g., halogenation, nitration in the absence of strong acid), the reaction is expected to be highly regioselective, yielding predominantly the 5-substituted product. However, the high reactivity of the ring, particularly due to the amino group, can lead to over-reaction, such as polyhalogenation. libretexts.org

Reaction Control: A critical aspect of controlling reactions with highly activated anilines is managing the reactivity of the amino group.

Acidic Media: In the presence of strong acids (e.g., during nitration with a mixture of nitric and sulfuric acids), the basic amino group is protonated to form an anilinium ion (-NH₃⁺). chemistrysteps.com This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect (-I). byjus.comchemistrysteps.com This completely changes the regiochemical outcome. The methoxyethoxy and methyl groups remain ortho, para-directors, but their activating effects are now pitted against the strong deactivating effect of the anilinium ion. The reaction becomes much slower, and the substitution pattern will shift, likely favoring substitution at the position meta to the -NH₃⁺ group (C3 or C5), directed by the remaining activating groups.

Protecting Groups: To avoid the complications of protonation and to moderate the reactivity, the amino group can be reversibly protected, most commonly by acetylation to form an amide (acetanilide). libretexts.org The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-director, but it is significantly less powerful than the amino group. This allows for more controlled, mono-functionalization of the ring. The protecting group can be removed later by hydrolysis. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Substitution

Reaction Conditions Key Intermediate Species Predicted Major Product Rationale
Neutral/Mildly Acidic -NH₂ (strongly activating) 5-substituted All groups direct ortho/para. The C5 position is strongly activated by both -NH₂ and -OR groups.
Strongly Acidic -NH₃⁺ (strongly deactivating, meta-directing) Mixture, likely 3- and 5-substituted The powerful deactivating -NH₃⁺ group directs meta. The remaining activating groups direct ortho/para. Complex outcome.

This interactive table outlines the expected major products of electrophilic aromatic substitution on this compound under different reaction conditions.

Catalytic Systems in Reactions of this compound

Catalysis is essential for expanding the synthetic utility of anilines beyond classical electrophilic substitutions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Anilines are versatile substrates and precursors for a variety of transition metal-catalyzed cross-coupling reactions. While direct C-H activation of the aniline ring is possible, it often requires specific directing groups. nih.gov More commonly, the aniline is modified or used in reactions that leverage the amino group itself.

Buchwald-Hartwig Amination: The amino group of this compound can itself be a coupling partner in palladium-catalyzed reactions with aryl halides or triflates to form diarylamines.

A³ Coupling (Aniline-Aldehyde-Alkyne): This is a three-component reaction catalyzed by various transition metals (e.g., Cu, Fe, Au) to synthesize propargylamines. chemrevlett.comcivilica.com The aniline derivative would react with an aldehyde and a terminal alkyne.

Coupling via Diazonium Salts: The amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid. libretexts.org Diazonium salts are exceptionally versatile intermediates that can undergo a range of substitution reactions, many of which are catalyzed by copper salts (Sandmeyer reactions), to introduce halides, cyano, or hydroxyl groups. These newly installed groups can then serve as handles for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille). nih.gov

Table 3: Potential Transition Metal-Catalyzed Reactions

Reaction Name Catalyst System (Typical) Role of Aniline Derivative Product Type
Suzuki Coupling Pd(0) complex, base Precursor (after conversion of -NH₂ to -Br, -I, or -OTf) Biaryl compound
Stille Coupling Pd(0) complex, Cu(I) co-catalyst Precursor (after conversion to organostannane) Aryl-substituted compound
Buchwald-Hartwig Amination Pd(0) or Pd(II) complex, base Nucleophile Diarylamine
A³ Coupling Cu, Fe, or Au catalyst Amine component Propargylamine

This table provides an interactive overview of potential transition metal-catalyzed coupling reactions involving this compound or its derivatives.

Acid and base catalysis can be used to promote a variety of transformations, often by altering the nucleophilicity or electrophilicity of the substrate or a reaction partner.

Acid Catalysis: As discussed previously, acid catalysis plays a pivotal role in controlling electrophilic aromatic substitution by protonating the amino group. chemistrysteps.com Acids can also catalyze alkylation reactions. For instance, Brønsted or Lewis acids can catalyze the ortho-alkylation of anilines with olefins, a process that can be highly chemoselective. acs.orgnih.gov Furthermore, acid-catalyzed hydrolysis is the standard method for deprotecting an N-acetylated aniline. libretexts.org

Base Catalysis: While less common for direct transformations of the aniline ring itself, bases are crucial components in many of the aforementioned transition metal-catalyzed coupling reactions, where they facilitate the catalytic cycle (e.g., by deprotonating the amine or promoting reductive elimination). Some base-catalyzed rearrangements of N-substituted anilines are also known, such as the Smiles rearrangement, though this typically requires specific substrate scaffolds. acs.org In certain nucleophilic aromatic substitution reactions, amines can act as catalysts for their own reactions, a phenomenon that has been studied to understand the reaction mechanism. publish.csiro.au

Structural Modifications and Derivative Synthesis of 4 2 Methoxyethoxy 2 Methylaniline

Design and Synthesis of N-Substituted Derivatives

The primary amine functionality of 4-(2-methoxyethoxy)-2-methylaniline is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups to create amides, ureas, carbamates, imines, and Schiff bases.

The nucleophilic nature of the primary amine group readily facilitates its reaction with acylating agents to form stable amide derivatives. This can be achieved through reaction with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct.

Similarly, urea (B33335) derivatives can be synthesized by reacting this compound with isocyanates or by using phosgene (B1210022) equivalents in a two-step process involving the formation of a carbamoyl (B1232498) chloride intermediate. Carbamates are accessible through the reaction of the aniline (B41778) with chloroformates or by utilizing other carbonyl transfer reagents. nih.govnih.govrsc.org The synthesis of these derivatives is often straightforward and proceeds with high yields.

Table 1: Examples of N-Acyl, Urea, and Carbamate Derivatives of this compound

Derivative TypeReagentGeneral Reaction Conditions
AmideAcetyl chlorideInert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), room temperature
UreaPhenyl isocyanateAprotic solvent (e.g., toluene, THF), often requires heating
CarbamateEthyl chloroformateAqueous or biphasic medium with a base (e.g., Schotten-Baumann conditions)

The condensation reaction between the primary amine of this compound and various aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. youtube.com The resulting C=N double bond in the imine products can introduce conformational rigidity and provides a platform for further chemical modifications. masterorganicchemistry.com The synthesis is generally carried out by refluxing the aniline and the carbonyl compound in a suitable solvent like methanol (B129727) or ethanol. youtube.comatlantis-press.com

A notable application of Schiff base formation is the synthesis of 4-methoxy-2,2',6'-trimethyldiphenylamine from 2-methyl-4-methoxyaniline and 2,6-dimethylcyclohexanone, which proceeds via a Schiff base intermediate followed by dehydrogenation. google.com This suggests a similar reactivity for this compound.

Table 2: Synthesis of Imines from this compound and Carbonyl Compounds

Carbonyl CompoundCatalystSolventProduct Type
BenzaldehydeAcetic acidEthanolAromatic Schiff Base
Acetonep-Toluenesulfonic acidTolueneAliphatic Ketimine
CyclohexanoneMontmorillonite K-10DichloromethaneCycloaliphatic Ketimine

Derivatization at the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the electron-donating methoxyethoxy and methyl groups. These substituents direct incoming electrophiles primarily to the positions ortho and para to themselves.

Electrophilic halogenation of anilines is a common method for introducing halogen atoms onto the aromatic ring. For this compound, direct halogenation with reagents like bromine or chlorine would be expected to occur at the positions activated by both the amine and the alkoxy group. Due to the high activation of the ring, these reactions often proceed rapidly and may require careful control of conditions to avoid poly-substitution. nih.gov

Nitration of the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents and the reaction conditions. For the closely related 4-methoxy-2-methylaniline (B89876), nitration is a key step in some of its synthetic pathways, indicating the feasibility of this reaction. patsnap.com

Table 3: Potential Aromatic Ring Derivatization Reactions

ReactionReagentExpected Major Product(s)
BrominationBromine in acetic acidMono- or di-brominated derivatives
ChlorinationSulfuryl chlorideChloro-substituted aniline derivatives
NitrationNitric acid/Sulfuric acidNitro-substituted aniline derivatives

The functionalization of the methyl group on the aromatic ring presents a greater synthetic challenge compared to reactions at the amine or the ring itself. Oxidation of the methyl group to a carboxylic acid or an aldehyde would require strong oxidizing agents, which could also affect other parts of the molecule, particularly the electron-rich aromatic ring and the amine group. mdpi.com Selective oxidation might be achievable through multi-step processes involving initial halogenation of the methyl group followed by nucleophilic substitution and subsequent oxidation.

Analogues with Modified Alkoxy Chain Lengths or Branching

The synthesis of analogues with varying alkoxy chain lengths or branching patterns can be achieved by starting with different alkoxy-substituted phenols, which are then elaborated to the final aniline structure. For instance, using ethoxy, propoxy, or isopropoxy groups in place of the methoxyethoxy group would lead to a series of analogues with modulated lipophilicity and steric bulk. The general synthetic route would likely involve the alkylation of a p-aminophenol derivative, followed by the introduction of the methyl group. The synthesis of various 4-alkoxy-2-methylquinolines from the corresponding 4-alkoxy-anilines demonstrates the feasibility of creating a library of such compounds. mdpi.comnih.gov

Table 4: Hypothetical Analogues of this compound

Alkoxy GroupStarting Material (Phenol)Potential Property Change
Ethoxyp-EthoxyphenolDecreased polarity
n-Butoxyp-n-ButoxyphenolIncreased lipophilicity
Isopropoxyp-IsopropoxyphenolIncreased steric hindrance
2-(2-Ethoxyethoxy)ethoxy2-(2-Ethoxyethoxy)ethanolIncreased hydrophilicity

Incorporation into Complex Molecular Architectures

The chemical functionalities of this compound make it an excellent starting material or intermediate for synthesizing complex heterocyclic and polyfunctional molecules.

Anilines are fundamental building blocks for the synthesis of quinazolines, a class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as anticancer agents. rsc.orgorganic-chemistry.org The methoxyethoxy group is a key feature in several potent tyrosine kinase inhibitors. mdpi.com For instance, the drug Erlotinib contains a 6,7-bis(2-methoxyethoxy)quinazoline core. wikipedia.org

The synthesis of such quinazoline (B50416) derivatives often involves the construction of a substituted anthranilic acid or its equivalent, which is then cyclized. A representative synthetic route starts with the alkylation of a dihydroxybenzoate with 2-bromoethylmethyl ether, followed by nitration and subsequent reduction of the nitro group to an amine. wikipedia.org This produces an intermediate like ethyl-2-amino-4,5-bis-(2-methoxyethoxy)benzoate. This key intermediate, which contains the crucial methoxyethoxy moieties, is then cyclized with formamide (B127407) or a similar one-carbon source to build the quinazolinone ring system. Further chemical steps convert the quinazolinone into a reactive 4-chloroquinazoline, which serves as a precursor for coupling with various anilines to produce the final, biologically active compounds. wikipedia.orgwikipedia.org The methoxyethoxy groups in these structures are often crucial for solubility and for binding to the target protein. mdpi.com

The indole (B1671886) scaffold is another privileged structure in medicinal chemistry and natural products. nih.gov A classic and versatile method for indole synthesis is the Fischer indole synthesis, which utilizes a phenylhydrazine (B124118) and an aldehyde or ketone as starting materials. harvard.edu

This compound can be readily converted into the required phenylhydrazine precursor through a two-step process:

Diazotization: Reaction of the aniline with sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced, for example with tin(II) chloride (SnCl₂) or sodium sulfite (B76179) (Na₂SO₃), to yield the corresponding 4-(2-methoxyethoxy)-2-methylphenylhydrazine.

This hydrazine (B178648) can then be heated with a suitable ketone or aldehyde in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and form an indole ring. harvard.edu The choice of the carbonyl component allows for the introduction of a wide variety of substituents onto the newly formed heterocyclic ring, demonstrating the utility of the parent aniline as a gateway to a large family of custom-substituted indoles.

Cyclopropane (B1198618) rings are valuable structural motifs in organic chemistry that impart unique conformational constraints and electronic properties. harvard.edu There are several established methods to synthesize cyclopropane derivatives starting from an aniline like this compound.

Applications of 4 2 Methoxyethoxy 2 Methylaniline in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

Synthetic building blocks are foundational molecules that chemists use to construct more complex chemical structures. The utility of 4-(2-Methoxyethoxy)-2-methylaniline in this role stems from the predictable reactivity of its functional groups. The primary amine (-NH2) group is a key reaction site, participating in a wide array of chemical transformations such as diazotization, acylation, and alkylation. The aromatic ring can undergo electrophilic substitution, with the existing substituents directing the position of new functional groups.

The structure of this compound makes it an attractive starting material for the synthesis of elaborate organic molecules. Aniline (B41778) derivatives are crucial precursors in the production of polymers, dyes, and pharmaceuticals. echemi.com The methoxyethoxy group, in particular, can enhance the solubility of the resulting molecules in various solvents, a desirable property in both materials science and drug development. This side chain can also influence the final molecule's conformational flexibility and binding properties. While specific, large-scale applications are not extensively documented, its architecture is analogous to other aniline-based building blocks used to create complex molecular frameworks. beilstein-journals.orgasischem.com

Ligand Design and Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The nitrogen atom of the primary amine group in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This allows it to function as a ligand in the formation of metal complexes.

The synthesis of metal complexes using aniline-based ligands is a well-established methodology. Typically, the ligand is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and mixed with a solution of a metal salt (e.g., chlorides or acetates of cobalt, nickel, copper, or zinc). idosr.orgmdpi.comresearchgate.net The reaction mixture is often heated under reflux for a period to facilitate the formation of the coordination complex. idosr.orgresearchgate.net The resulting metal complex may precipitate from the solution upon cooling or after adjusting the reaction conditions. mdpi.comresearchgate.net The stoichiometry of the final complex, which is the ratio of metal to ligand, can vary and is a key aspect of its characterization. idosr.org While this specific aniline derivative is not widely cited, its functional groups are analogous to those in other ligands used to create stable metal complexes. researchgate.net

General Synthesis Parameters for Metal (II) Complexes with Aniline-Type Ligands
ParameterTypical ConditionReference
Metal SaltsCoCl₂, NiCl₂, CuCl₂, Zn(OAc)₂ idosr.orgmdpi.comresearchgate.net
SolventMethanol or Ethanol idosr.orgresearchgate.net
Reaction ConditionRefluxing for 1-4 hours idosr.orgresearchgate.net
Metal-to-Ligand Ratio1:1 or 1:2 idosr.orgmdpi.com

Once synthesized, the structure and properties of the metal complexes must be thoroughly characterized. This is achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion, often identified by a shift in the vibrational frequency of the N-H bonds and the appearance of new bands corresponding to metal-nitrogen (M-N) bonds. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which helps in determining its geometry. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure of the ligand and how it changes upon complexation. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the metal's electronic environment. uomphysics.net Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths and angles within the complex. uomphysics.net

Illustrative Spectroscopic Data for Characterizing Metal Complexes with Aniline-Derivative Ligands
TechniqueObserved FeatureInformation GainedReference
IR SpectroscopyShift in ν(C=N) and ν(N-H) bands; appearance of ν(M-N) and ν(M-O) bandsConfirmation of ligand coordination to metal mdpi.com
UV-Vis SpectroscopySpecific absorption bands (λmax)Electronic transitions and coordination geometry (e.g., octahedral, square planar) mdpi.comresearchgate.net
1H NMR SpectroscopyShifts in proton signals upon complexationElucidation of ligand structure in the complex researchgate.netsu.edu.ly
EPR SpectroscopyCalculation of g-values (g||, g)Geometry and nature of the metal-ligand bond (for paramagnetic metals like Cu(II)) uomphysics.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2 Methoxyethoxy 2 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic compounds, providing precise information about the hydrogen (¹H) and carbon (¹³C) frameworks of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-(2-Methoxyethoxy)-2-methylaniline provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents on the aromatic ring and the alkyl chain.

The aromatic region is expected to show three distinct signals corresponding to the protons on the tri-substituted benzene (B151609) ring. The proton at C6, situated between the amino and methyl groups, would likely appear as a doublet. The protons at C3 and C5 will also produce distinct signals, with their specific splitting patterns determined by their coupling with adjacent protons.

The protons of the 2-methoxyethoxy side chain will present as four separate signals. The two methylene (B1212753) groups adjacent to the ether oxygens (-O-CH₂-CH₂-O-) typically appear as triplets, assuming free rotation. The terminal methoxy (B1213986) group (-O-CH₃) will be a sharp singlet, and the methyl group attached to the aromatic ring (-CH₃) will also appear as a singlet. The protons of the primary amine (-NH₂) often appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Based on data from analogous compounds like 4-methoxy-2-methylaniline (B89876) uq.edu.aunih.gov and N-(2-methoxyethyl)methylamine chemicalbook.com, the expected chemical shifts can be estimated.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (C3, C5, C6) 6.6 - 6.8 Multiplet
-O-CH₂ -CH₂-O- ~4.05 Triplet
-O-CH₂-CH₂ -O- ~3.75 Triplet
-O-CH₃ ~3.40 Singlet
Ar-CH₃ ~2.15 Singlet

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum will feature six signals for the aromatic carbons, with their chemical shifts significantly influenced by the substituents. The carbon atom attached to the amino group (C1) and the oxygen of the ether (C4) will be shifted downfield. The carbons bearing the methyl group (C2) and the remaining aromatic carbons (C3, C5, C6) will have characteristic shifts. The four carbons of the 2-methoxyethoxy group will also be readily identifiable in the aliphatic region of the spectrum. Data from related structures such as 4-methoxy-N-methylaniline and 4-bromo-2-methylaniline (B145978) provide a basis for predicting these shifts rsc.orgchemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C1 (-NH₂) ~145
Aromatic C4 (-OR) ~150
Aromatic C2 (-CH₃) ~120
Aromatic C3, C5, C6 110 - 118
-O-C H₂-CH₂-O- ~69
-O-CH₂-C H₂-O- ~71
-O-C H₃ ~59

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Advanced Multidimensional NMR Techniques for Structural Elucidation and Conformational Analysis

For unambiguous assignment of all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would be used to confirm the connectivity within the aromatic ring and, crucially, to establish the through-bond correlation between the two methylene groups of the 2-methoxyethoxy chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals. sdsu.edu

Together, these multidimensional techniques provide a powerful and definitive method for the complete structural elucidation of this compound. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Analysis of related compounds like 2-methoxy-4-nitroaniline (B147289) and 2-methoxy-5-methylaniline (B41322) allows for the prediction of these characteristic bands. researchgate.netchemicalbook.com

N-H Stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

C-O Stretching: The strong, characteristic C-O stretching of the aryl ether and the alkyl ether will be prominent in the 1200-1275 cm⁻¹ and 1075-1150 cm⁻¹ regions, respectively.

Aromatic C=C Stretching: Vibrations of the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Medium
N-H Bend 1590 - 1650 Medium
Aryl C-O Stretch 1200 - 1275 Strong

Note: These are predicted frequency ranges and can be influenced by the molecular environment and sample state.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR, providing valuable information on molecular vibrations. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic ring and the C-C backbone of the molecule. The Raman spectrum of aniline (B41778) and its derivatives has been studied, providing a basis for interpreting the spectrum of the target compound. ias.ac.in

Key expected signals in the Raman spectrum would include:

A strong band for the aromatic ring "breathing" mode, a symmetric vibration of the entire ring system. For aniline, this appears around 810 cm⁻¹. ias.ac.in

Sharp signals corresponding to the aromatic C-H and C=C stretching vibrations.

Signals for the C-O-C symmetric stretching of the ether linkage.

Raman spectroscopy is a powerful tool for studying the chemical composition of materials and can distinguish between different polymer phases or crystallinities. youtube.comacs.org While not a direct measure, the information from Raman spectra can guide the selection of appropriate methods for further analysis. youtube.com

Advanced Techniques in Vibrational Spectroscopy (e.g., ATR, 2-D vibrational spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound by probing the vibrational modes of its constituent functional groups. For a primary aromatic amine like this, specific vibrational frequencies are characteristic of its structure.

The N-H stretching vibrations of primary aromatic amines typically appear as two distinct bands in the 3400 to 3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org These absorptions are generally observed at a higher frequency compared to their aliphatic counterparts. libretexts.orglibretexts.org The C-N stretching absorption for aromatic amines is characteristically strong and found in the 1200 to 1350 cm⁻¹ range. libretexts.orgorgchemboulder.com Furthermore, the presence of the ether linkage (C-O-C) and the aromatic ring gives rise to other signature peaks.

Attenuated Total Reflectance (ATR) spectroscopy is a particularly useful advanced sampling technique. As an alternative to traditional transmission methods, ATR allows for the direct analysis of solid or liquid samples with minimal preparation. This is highly advantageous for in situ reaction monitoring, where the progress of a chemical synthesis involving this compound can be tracked in real-time by immersing a fiber-optic ATR probe into the reaction vessel. rsc.org This approach provides kinetic data by observing the appearance of product-specific peaks and the disappearance of reactant bands. rsc.org

A summary of the expected vibrational frequencies for key functional groups in this compound is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source
Amine (N-H)Asymmetric & Symmetric Stretch3400 - 3500 libretexts.orgorgchemboulder.com
Amine (N-H)Scissoring Bend1550 - 1650 libretexts.org
Amine (N-H)Wagging650 - 900 (broad) orgchemboulder.com
Aromatic C-NStretch1200 - 1350 libretexts.orglibretexts.org
Ether (C-O-C)Asymmetric Stretch1200 - 1275
Aromatic C=CStretch~1600
Aromatic C-HStretch>3000

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing the compound in complex mixtures, such as reaction media or biological samples. nih.gov A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid to facilitate protonation. nih.gov

In the mass spectrometer, using electrospray ionization (ESI) in positive mode, the molecule would be detected as its protonated form, [M+H]⁺. For this compound (C₁₀H₁₅NO₂), the expected exact mass is 181.1103, leading to a protonated ion at m/z 182.1176. Tandem MS (MS/MS) experiments would then be performed on this precursor ion to generate characteristic fragment ions for structural confirmation.

Based on data for the structurally similar compound 4-methoxy-2-methylaniline, key fragmentation data can be predicted. nih.gov

ParameterValueSource
CompoundThis compound
FormulaC₁₀H₁₅NO₂
Ionization ModeESI Positive nih.gov
Precursor Ion [M+H]⁺m/z 182.1176
Predicted Major Fragmentm/z 123.0678 (Loss of -OCH₂CH₂OCH₃) nih.gov
Instrument TypeLC-ESI-Q-Orbitrap nih.gov

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically <5 ppm error), which allows for the unambiguous determination of elemental compositions. This capability is crucial for identifying reaction products, intermediates, and impurities with confidence.

A state-of-the-art HRMS technique for targeted analysis is Parallel Reaction Monitoring (PRM) . mdpi.com Performed on instruments like quadrupole-Orbitrap mass spectrometers, PRM offers exceptional specificity and selectivity. mdpi.comnih.gov In a PRM workflow for monitoring a reaction producing this compound, the quadrupole would be set to isolate the precursor ion (m/z 182.1176). This isolated ion is then fragmented, and the resulting full spectrum of product ions is analyzed in the high-resolution Orbitrap detector. nih.gov By monitoring the signal intensity of several specific, high-intensity fragment ions over time, a precise quantitative profile of the analyte's formation or consumption can be generated. mdpi.com

StepDescriptionInstrument ComponentSource
1. Target SelectionThe precursor ion for this compound ([M+H]⁺, m/z 182.1176) is added to an inclusion list.Software nih.gov
2. Ion IsolationThe quadrupole isolates a narrow window around m/z 182.1176 from the ion stream.Quadrupole mdpi.com
3. FragmentationThe isolated precursor ions are fragmented using higher-energy collisional dissociation (HCD).HCD Cell mdpi.com
4. DetectionAll resulting fragment ions are detected simultaneously at high resolution and high mass accuracy.Orbitrap Analyzer nih.gov
5. QuantificationThe peak areas of multiple characteristic fragment ions are integrated over the chromatographic elution profile to quantify the analyte.Data Processing Software mdpi.com

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions arising from the substituted benzene ring. The primary amino group (-NH₂) and the methoxyethoxy group (-OCH₂CH₂OCH₃) act as powerful auxochromes, substituents that shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic system. rroij.com A weaker absorption, often appearing as a shoulder at a longer wavelength, may be present due to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. rroij.com Studies on structurally related methoxyaniline derivatives show that the position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring. researchgate.net

Transition TypeChromophoreExpected λₘₐₓ Region (nm)Source
π → πSubstituted Benzene Ring~240 - 260 rroij.comresearchgate.net
π → πSubstituted Benzene Ring~290 - 320 rroij.comresearchgate.net
n → πN/O lone pairs → Aromatic π system>320 (weak, may be obscured) rroij.com

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires the growth of a suitable, high-quality single crystal of this compound.

Once a crystal is mounted and exposed to an X-ray beam, the resulting diffraction pattern is analyzed to build an electron density map, from which a model of the molecule can be constructed. The analysis yields highly accurate data on bond lengths, bond angles, and torsional angles. This information reveals the molecule's conformation, the planarity of the aromatic ring, and the spatial orientation of the methyl and methoxyethoxy substituents. Furthermore, SC-XRD elucidates the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing arrangement.

While specific crystallographic data for this compound is not available, the analysis of a related compound, 2-methoxy-4-nitroaniline, illustrates the type of information obtained. researchgate.net

ParameterExample Data (from 2-methoxy-4-nitroaniline)Significance for this compoundSource
Crystal SystemOrthorhombicDefines the basic symmetry of the unit cell. researchgate.net
Space GroupP2₁/c (Centrosymmetric)Describes the symmetry elements within the unit cell. researchgate.net
Unit Cell Dimensionsa = 16.17 Å, b = 6.55 Å, c = 7.14 ÅProvides the dimensions of the repeating crystal lattice. researchgate.net
Unit Cell Anglesα = 90°, β = 90°, γ = 90°Defines the angles between the unit cell axes. researchgate.net
Bond Lengths/AnglesN/AWould provide exact intramolecular geometric parameters.
Intermolecular InteractionsN/AWould reveal hydrogen bonding and van der Waals packing forces.

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. For aniline and its derivatives, the initial electrochemical process is typically an irreversible oxidation of the amino group. This oxidation involves the removal of an electron to form a cation radical. The stability and subsequent reactions of this radical are highly dependent on the substituents present on the aromatic ring, the solvent system, and the pH of the medium. znaturforsch.comsrce.hr

The general mechanism for the electrochemical oxidation of anilines often begins with a one-electron transfer to form a cation radical. This reactive intermediate can then undergo various follow-up reactions, including dimerization (head-to-tail and tail-to-tail coupling) and polymerization on the electrode surface, leading to the formation of electroactive polymer films. znaturforsch.comresearchgate.net These subsequent reactions are often observed as additional redox peaks in the cyclic voltammogram upon repeated scans.

The presence of electron-donating groups on the aniline ring, such as the methyl (-CH₃) and methoxy (-OCH₃) groups, is known to facilitate the oxidation process by increasing the electron density at the nitrogen atom and the aromatic ring. znaturforsch.com This effect lowers the oxidation potential compared to unsubstituted aniline. In the case of this compound, we have three electron-donating groups: a methyl group at the ortho position, and a methoxyethoxy group at the para position. The para-alkoxy group, in particular, is expected to significantly lower the oxidation potential. For instance, p-anisidine (B42471) (4-methoxyaniline) exhibits a lower oxidation potential than aniline. rsc.org The additional methyl group at the ortho position would further contribute to lowering this potential.

The methoxyethoxy [-OCH₂(CH₂)OCH₃] group at the para position is a strong electron-donating group due to the resonance effect of the ether oxygen atom. The ortho-methyl group is an electron-donating group through an inductive effect. Both substituents are expected to decrease the oxidation potential of the aniline moiety, making this compound easier to oxidize than aniline itself.

Detailed Research Findings from Related Compounds

Studies on substituted anilines provide a framework for predicting the electrochemical characteristics of this compound.

Effect of Methoxy Group: The electrochemical oxidation of p-anisidine (4-methoxyaniline) has been studied, and it is known to have an oxidation potential of approximately +0.393 V vs. NHE. rsc.org This is considerably lower than that of aniline, which undergoes oxidation at around +0.63 V vs. NHE under similar conditions. rsc.org This demonstrates the significant electron-donating effect of the para-methoxy group.

Effect of Methyl Group: The presence of a methyl group also influences the oxidation potential. For instance, the oxidation potential of toluidine isomers is generally lower than that of aniline.

Combined Effects: In 4-methoxy-2-methylaniline, the combined electron-donating effects of the para-methoxy and ortho-methyl groups would be expected to result in an even lower oxidation potential compared to p-anisidine.

A typical cyclic voltammogram of an aniline derivative shows an initial irreversible oxidation peak on the first forward scan. researchgate.netresearchgate.net In subsequent scans, new redox couples may appear, which are attributed to the redox processes of the oligomeric or polymeric products deposited on the electrode surface. researchgate.net The exact potential and shape of the voltammogram would depend on experimental conditions such as the working electrode material (e.g., glassy carbon, platinum), the solvent and supporting electrolyte, and the scan rate. srce.hr

Interactive Data Table: Oxidation Potentials of Related Aniline Derivatives

The following table presents the oxidation potentials of aniline and some of its substituted derivatives to provide a comparative context for the expected electrochemical behavior of this compound.

Compound NameSubstituentsOxidation Potential (V vs. NHE)Reference
AnilineNone~0.63 rsc.org
p-Anisidine4-Methoxy~0.393 rsc.org
o-Anisidine (B45086)2-Methoxy- researchgate.net
m-Toluidine3-Methyl- znaturforsch.com
p-Toluidine4-Methyl- znaturforsch.com

Note: The oxidation potentials can vary depending on the experimental conditions. The data for o-anisidine and the toluidines are mentioned in qualitative terms of their electrochemical behavior in the provided sources, without specific potential values under comparable conditions to aniline and p-anisidine in reference rsc.org.

Computational Chemistry and Theoretical Investigations of 4 2 Methoxyethoxy 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a substituted aniline (B41778) like 4-(2-Methoxyethoxy)-2-methylaniline, these methods can elucidate geometric parameters, electronic properties, and potential reaction pathways.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for optimizing molecular geometries to find the lowest energy conformation (the ground state structure). For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters.

The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. This reveals precise bond lengths, bond angles, and dihedral angles. For substituted anilines, DFT has shown that the nitrogen atom of the amino group is typically pyramidalized in the neutral ground state. The presence of the electron-donating methoxyethoxy and methyl groups influences the electron density distribution in the benzene (B151609) ring and the geometry of the amino group.

Illustrative Optimized Geometric Parameters: The following table presents hypothetical optimized geometric parameters for this compound, as would be predicted by a DFT calculation. These values are based on typical bond lengths and angles for similar molecular fragments.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(aromatic)-NH2~1.40 Å
Bond LengthC(aromatic)-O(ether)~1.37 Å
Bond LengthO-CH2~1.43 Å
Bond AngleC-N-H~112°
Dihedral AngleC-C-N-HVariable (indicating pyramidalization)
Dihedral AngleC(aromatic)-O-CH2-CH2~178° (anti-periplanar favored)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. This makes it an invaluable tool for predicting electronic absorption spectra (UV-Vis) and understanding electronic transitions. acs.org

For this compound, TD-DFT calculations can predict the energies of the lowest singlet excited states, which correspond to the absorption bands in a UV-Vis spectrum. acs.org The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral peak. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of these transitions (e.g., π → π* or n → π*). Studies on similar aromatic amines show that substitutions on the ring significantly affect the HOMO-LUMO energy gap and, consequently, the absorption wavelengths. journalcsij.com

Illustrative TD-DFT Predicted Electronic Transitions: This table shows hypothetical results from a TD-DFT calculation for the primary electronic transitions of this compound in a solvent like ethanol.

TransitionPredicted Wavelength (λmax)Oscillator Strength (f)Major Orbital Contribution
S0 → S1~310 nm~0.05HOMO → LUMO (π → π)
S0 → S2~265 nm~0.12HOMO-1 → LUMO (π → π)
S0 → S3~230 nm~0.45HOMO → LUMO+1 (π → π*)

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is frequently used to map the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, crucially, transition states. DFT calculations can be employed to locate the geometry of a transition state—the highest energy point along a reaction coordinate—and to calculate the activation energy of the reaction. acs.org

For this compound, this could be applied to study various reactions, such as electrophilic aromatic substitution, oxidation of the amino group, or N-alkylation. For instance, in a hypothetical oxidation reaction, DFT could be used to model the step-by-step mechanism of hydrogen abstraction from the amine, identifying the transition state structure and the energy barrier for this process. This provides mechanistic insights that are often difficult to obtain experimentally. acs.org While no specific studies on this molecule are published, the methodology remains a standard and powerful approach for predicting reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Governed by a force field—a set of parameters describing the potential energy of the system—MD simulations provide a detailed view of molecular motion and intermolecular interactions.

Conformational Analysis and Flexibility Studies

The this compound molecule possesses significant conformational flexibility, particularly in the methoxyethoxy side chain. MD simulations are ideally suited to explore the vast conformational space of such flexible molecules. nih.govornl.gov

By simulating the molecule's dynamics over nanoseconds or longer, a representative ensemble of conformations can be generated. Analysis of the trajectories can reveal the most populated conformational states and the energy barriers between them. For the methoxyethoxy chain, key dihedral angles (e.g., C(aromatic)-O-C-C, O-C-C-O, and C-C-O-C) would be monitored to understand the chain's preferred orientations and flexibility. This information is critical for understanding how the molecule might interact with other molecules or biological targets. nih.gov

Investigations of Intermolecular Interactions

MD simulations are powerful tools for studying non-covalent interactions between molecules, such as hydrogen bonding and van der Waals forces. To investigate the intermolecular interactions of this compound, a simulation box would be created containing multiple molecules of the compound, or one molecule in a solvent like water or an organic solvent.

Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the probability of finding another atom at a certain distance from a reference atom. For example, an RDF between the hydrogen atoms of the amino group and the oxygen atoms of a water solvent would reveal the strength and structure of hydrogen bonding. Similarly, RDFs between the aromatic rings of adjacent molecules could indicate π-π stacking interactions. These simulations provide a microscopic picture of how the molecule organizes and interacts in a condensed phase.

Prediction of Advanced Molecular Descriptors (e.g., Collision Cross Section values)nih.gov

In the field of computational chemistry, the prediction of advanced molecular descriptors provides deep insights into the physicochemical properties and behavior of molecules. numberanalytics.com These descriptors are numerical values that quantify different aspects of a molecule's structure and are crucial for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.comresearchgate.net For a molecule such as this compound, these computational tools can predict a wide array of properties without the need for empirical measurement. longdom.orgresearchgate.net

One particularly important advanced molecular descriptor is the Collision Cross Section (CCS). The CCS is a measure of the effective area of an ion in the gas phase, which reflects its size and shape. nih.govlibretexts.org This parameter is determined by the ion's interaction with a neutral buffer gas in an ion mobility spectrometer. nih.gov The CCS value is a robust and characteristic feature of a molecule, serving as a "fingerprint" that aids in its identification, especially when distinguishing between isomers. nih.gov Given the structural complexity of many organic molecules, the experimental determination of CCS values for every new compound is a significant undertaking. nih.gov Consequently, computational methods for predicting CCS values have become indispensable tools in chemical research. nih.govmdpi.com

The theoretical calculation of CCS values for a molecule like this compound would begin with the generation of its three-dimensional (3D) structure. nih.gov This initial step involves converting the 2D representation of the molecule into a 3D conformation. Subsequently, various possible conformers of the molecule are generated to account for its flexibility. nih.gov The next stage involves the application of computational models to simulate the interaction of the ion with the buffer gas. nih.gov These models can range from computationally intensive methods based on quantum chemistry and molecular dynamics to faster approaches that leverage machine learning algorithms. mdpi.comaalto.fi

Machine learning, in particular, has seen significant advancements in the prediction of molecular properties. arxiv.org These models are trained on large datasets of experimentally determined CCS values and molecular structures. mdpi.comacs.org By learning the complex relationships between a molecule's structure and its CCS, these models can rapidly and accurately predict the CCS for new compounds. nih.govacs.org For this compound, a machine learning model would analyze its structural features to estimate its CCS value, providing a valuable piece of information for its analytical characterization.

Beyond the CCS, a variety of other advanced molecular descriptors can be computationally predicted for this compound. These descriptors provide a comprehensive profile of the molecule's properties, which is invaluable for understanding its behavior in different chemical and biological systems.

Descriptor CategoryExample DescriptorsSignificance
Topological Descriptors Wiener index, Randić indexDescribe the connectivity and branching of the molecule's atomic framework. numberanalytics.com
Geometrical Descriptors Molecular volume, Surface areaQuantify the three-dimensional size and shape of the molecule. numberanalytics.com
Electronic Descriptors Dipole moment, PolarizabilityCharacterize the distribution of electrons within the molecule, influencing its interactions with other molecules. numberanalytics.com
Physicochemical Descriptors LogP (octanol-water partition coefficient), SolubilityPredict the molecule's behavior in different solvent environments, which is crucial for applications such as drug discovery and environmental science. numberanalytics.com

The prediction of these advanced molecular descriptors through computational chemistry offers a powerful and efficient means of characterizing new chemical entities like this compound. This information is fundamental for guiding further experimental studies and for the rational design of molecules with desired properties. numberanalytics.com

Environmental Transformation and Fate of 4 2 Methoxyethoxy 2 Methylaniline

Abiotic Degradation Processes in Environmental Matrices

The environmental persistence of 4-(2-methoxyethoxy)-2-methylaniline is significantly influenced by abiotic factors, primarily sunlight and water, which can induce photolytic and hydrolytic degradation.

Photolytic Degradation Studies

Direct photolysis of anilines in water is generally a slow process. However, the presence of photosensitizers, such as humic and fulvic acids commonly found in natural waters, can accelerate this degradation. The primary mechanism of photolytic degradation for many aniline (B41778) derivatives involves the formation of reactive species like hydroxyl radicals. researchgate.net For aniline itself, irradiation with UV light in the presence of a photocatalyst like titanium dioxide (TiO₂) leads to the formation of intermediates such as phenol, 2-aminophenol, hydroquinone, and nitrobenzene. researchgate.net

Table 1: Potential Intermediates in the Photolytic Degradation of Anilines

Precursor CompoundPotential Photolytic Intermediates
AnilinePhenol, 2-Aminophenol, Hydroquinone, Nitrobenzene researchgate.net
4-Chloroaniline3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol, Aniline

This table presents potential intermediates based on studies of aniline and its simpler derivatives, as specific data for this compound is not available.

Hydrolysis Pathways

The ether linkage in this compound introduces the possibility of hydrolytic cleavage. Generally, aryl ethers are resistant to hydrolysis under neutral pH conditions at ambient temperatures. pnnl.gov The cleavage of the C-O bond in aromatic ethers is a challenging reaction due to the bond's strength. pnnl.gov

However, under specific conditions, hydrolysis can occur. For instance, palladium-catalyzed reductive hydrolysis of aryl ethers in an aqueous phase has been demonstrated to proceed under relatively mild conditions. pnnl.gov This process is initiated by the partial hydrogenation of the arene ring, forming an enol ether intermediate that is susceptible to attack by water. pnnl.gov Another study demonstrated the uranyl-photocatalyzed hydrolysis of diaryl ethers at room temperature. nih.govacs.org

The hydrolysis of the ether bond in this compound would likely yield 4-hydroxy-2-methylaniline and 2-methoxyethanol. The rate of this reaction in the environment is expected to be slow in the absence of specific catalysts or extreme conditions. nist.gov The rate of hydrolysis of halogenoalkanes, for comparison, is dependent on the strength of the carbon-halogen bond. youtube.comyoutube.com

Biotransformation Pathways in Environmental Systems (e.g., microbial degradation in soil/water)

Microbial degradation is a critical pathway for the removal of organic pollutants from soil and water environments. nih.gov For aniline and its derivatives, biodegradation is a well-documented process carried out by various microorganisms. nih.govresearchgate.net

The primary mechanism for the aerobic bacterial degradation of aniline involves the formation of catechol as a key intermediate. mdpi.com This is typically initiated by an aniline oxygenase, which converts aniline to catechol. nih.govnih.gov The catechol then undergoes ring cleavage, either through the ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic cycles. researchgate.netnih.govnih.gov For instance, Moraxella sp. has been shown to degrade various chloroanilines via a modified ortho-cleavage pathway. nih.govnih.gov Similarly, a consortium of Bacillus species has been found to biodegrade aniline and its chlorinated derivatives. researchgate.net

While specific studies on the biotransformation of this compound are limited, the presence of the aniline group suggests that similar initial steps involving hydroxylation of the aromatic ring are likely. The methoxyethoxy substituent may influence the rate and specificity of the enzymatic attack. For example, some studies have shown that Moraxella sp. could not utilize 4-methoxyaniline as a sole carbon and nitrogen source, suggesting that the methoxy (B1213986) group can hinder degradation by certain strains. nih.govnih.gov

The ether linkage also presents a target for microbial action. The cleavage of aryl ether bonds is a known microbial process, particularly by white-rot fungi, which possess powerful extracellular enzymes. nih.govescholarship.orgosti.gov The degradation of lignin, a complex polymer containing numerous ether linkages, is a prime example of this capability. setac.org It is plausible that certain soil and water microorganisms could cleave the ether bond in this compound, leading to the formation of 4-hydroxy-2-methylaniline and 2-methoxyethanol, which could then be further degraded.

Table 2: Genera of Bacteria Known to Degrade Anilines

Bacterial GenusAniline Derivative DegradedReference
MoraxellaChloroanilines nih.govnih.gov
PseudomonasAniline, Chloroanilines researchgate.net
AcinetobacterAniline mdpi.com
BacillusAniline, Chloroanilines researchgate.net
EnterobacterAniline gnest.org
RhodococcusAniline mdpi.com

Methodologies for Environmental Impact Assessment of Anilines with Ether Functionalities

Assessing the environmental impact of industrial chemicals like this compound is crucial for regulatory purposes and ensuring environmental protection. service.gov.uk Several methodologies are employed for this purpose, ranging from qualitative to quantitative approaches.

One widely used framework is the Environmental Risk Assessment (ERA) , which evaluates the likelihood of adverse effects on organisms, populations, and ecosystems due to exposure to a chemical stressor. setac.org The ERA process typically involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov For chemicals, this involves gathering data on their physicochemical properties, environmental fate (persistence, bioaccumulation), and ecotoxicity. setac.org

Life Cycle Assessment (LCA) is another comprehensive methodology that evaluates the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to production, use, and disposal. solubilityofthings.com This "cradle-to-grave" approach helps to identify the stages with the most significant environmental burden and opportunities for improvement. solubilityofthings.com

For a more quantitative assessment, methods like the Risk Quotient (RQ) are used. The RQ is calculated by dividing the predicted environmental concentration (PEC) of a substance by its predicted no-effect concentration (PNEC). nih.gov An RQ value greater than one suggests a potential risk to the environment.

The Green Degree (GD) method is a more recent approach that provides an integrated index of the environmental impact of a chemical process. researchgate.net This method considers multiple environmental impact categories, including global warming potential, ozone depletion potential, acidification potential, and various ecotoxicity potentials, to provide a holistic assessment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. nih.govnih.govresearchgate.netyoutube.comyoutube.com In the absence of experimental data, QSARs can provide valuable initial estimates for risk assessment. For anilines, QSAR models have been developed to predict properties like lipophilicity, which is a key parameter in assessing bioaccumulation potential. nih.gov

Table 3: Key Methodologies for Environmental Impact Assessment

MethodologyDescriptionKey Outputs
Environmental Risk Assessment (ERA)A systematic process to evaluate the potential for adverse ecological effects from a stressor. setac.orgIdentification of risks, basis for regulatory decisions.
Life Cycle Assessment (LCA)Evaluates the environmental impacts of a product or process from "cradle to grave". solubilityofthings.comEnvironmental footprint, identification of hotspots for improvement.
Risk Quotient (RQ)Ratio of predicted environmental concentration to predicted no-effect concentration. nih.govIndication of potential environmental risk.
Green Degree (GD) MethodAn integrated index of environmental impact across multiple categories. researchgate.netA single score representing the overall environmental performance.
Quantitative Structure-Activity Relationship (QSAR)Predictive models based on chemical structure. nih.govnih.govresearchgate.netyoutube.comyoutube.comEstimation of properties and toxicity in the absence of experimental data.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.